3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid
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Overview
Description
3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid is an organic compound that features a complex structure with a phenyl group, a tetrahydronaphthalene moiety, and a propanoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid typically involves multiple steps. One common approach is the condensation of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with phenylalanine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological interactions, such as enzyme binding and receptor activation.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific pathways or diseases.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,2,3,4-tetrahydronaphthalene: Shares the tetrahydronaphthalene core but lacks the propanoic acid and amide functionalities.
1,2,3,4-Tetraphenylnaphthalene: Contains multiple phenyl groups attached to the naphthalene ring, differing significantly in structure and properties.
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have similar structural motifs but differ in the specific substituents and functional groups.
Uniqueness
3-Phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid is unique due to its combination of a phenyl group, a tetrahydronaphthalene moiety, and a propanoic acid functional group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-phenyl-3-(1,2,3,4-tetrahydronaphthalene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)13-18(15-7-2-1-3-8-15)21-20(24)17-11-10-14-6-4-5-9-16(14)12-17/h1-9,17-18H,10-13H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUPWUUVTJKMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1C(=O)NC(CC(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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